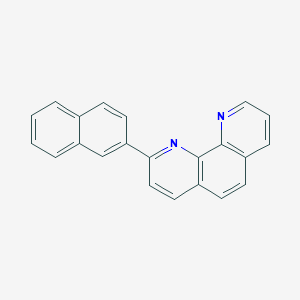

2-(Naphthalen-2-yl)-1,10-phenanthroline

Description

Contextualizing 1,10-Phenanthroline (B135089) Derivatives in Contemporary Chemical Research

1,10-Phenanthroline (phen) and its derivatives are a cornerstone of coordination chemistry, prized for their rigid, planar structure and strong chelating ability with a wide range of metal ions. chim.it These characteristics make them indispensable ligands in fields as diverse as catalysis, sensing, and the development of luminescent materials. chim.it Their complexes often exhibit unique photophysical and electrochemical properties, which are leveraged in applications such as organic light-emitting diodes (OLEDs), artificial photosynthesis, and as probes for biological systems. The ability to functionalize the phenanthroline backbone at various positions allows for the fine-tuning of these properties, making it a versatile scaffold for molecular engineering.

Significance of Naphthalene (B1677914) Substitution in Phenanthroline Frameworks

The introduction of a naphthalene moiety onto a phenanthroline framework is a strategic design choice aimed at enhancing the molecule's photophysical and electronic properties. Naphthalene, a polycyclic aromatic hydrocarbon, expands the π-conjugated system of the phenanthroline core. This extension of conjugation typically leads to several key effects:

Red-Shifted Absorption and Emission: A larger conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption and emission of light at longer wavelengths.

Enhanced Molar Absorptivity: The increased surface area of the π-system often leads to a higher probability of electronic transitions, resulting in stronger absorption of light.

Modified Stacking Interactions: The bulky and planar nature of the naphthalene group can influence the intermolecular packing of the molecules in the solid state, which is a critical factor in the performance of organic electronic devices.

Improved Thermal and Morphological Stability: The rigid structure of naphthalene can contribute to a higher glass transition temperature and better film-forming properties in materials, enhancing the longevity and efficiency of devices like OLEDs.

Research on related compounds, such as platinum(II) complexes of naphtho[1,2-b] scientific.netresearchgate.netphenanthroline, has demonstrated how the fusion of a naphthalene ring alters the electronic structure and photoluminescence of the resulting complex. mdpi.com

Scope and Research Focus on 2-(Naphthalen-2-yl)-1,10-phenanthroline

This suggests that this compound may primarily serve as a synthetic intermediate or a building block for more elaborate molecular architectures rather than an end-product for direct application. The scientific focus appears to be on systems where multiple aromatic substituents work in concert to achieve desired electronic and photophysical properties.

Due to the lack of specific research data, it is not possible to present detailed findings or data tables for this compound. The potential properties and applications of this compound can only be inferred from the broader family of naphthalene-substituted phenanthrolines. Future research would be necessary to isolate, characterize, and explore the unique chemical and physical attributes of this specific molecule to determine its place within the vast field of advanced materials and catalysis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H14N2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-naphthalen-2-yl-1,10-phenanthroline |

InChI |

InChI=1S/C22H14N2/c1-2-5-18-14-19(10-7-15(18)4-1)20-12-11-17-9-8-16-6-3-13-23-21(16)22(17)24-20/h1-14H |

InChI Key |

PNOLOEXJLBDSAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Naphthalen 2 Yl 1,10 Phenanthroline and Its Precursors

Strategic Approaches to 1,10-Phenanthroline (B135089) Core Synthesis

The construction of the 1,10-phenanthroline core is a foundational step. Various synthetic strategies have been developed to create this versatile scaffold, allowing for the introduction of diverse functional groups.

Friedländer Condensation Reactions for Phenanthroline Derivatization

The Friedländer synthesis is a classic and widely utilized method for the preparation of quinolines and their derivatives, including 1,10-phenanthrolines. wikipedia.orgjk-sci.com This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group, such as a ketone or aldehyde. wikipedia.orgjk-sci.com

For the synthesis of phenanthroline derivatives, a key precursor is often 8-amino-7-quinolinecarbaldehyde. acs.orgnih.gov This compound can undergo a base-catalyzed Friedländer condensation with various enolizable ketones to yield a range of substituted 1,10-phenanthrolines. acs.orgnih.gov The reaction proceeds through a double dehydration process to form the final phenanthroline derivative. acs.org This one-step approach is efficient for creating [x,y-b]-cycloalkeno-condensed phenanthrolines from cyclic ketones. acs.orgnih.gov While the reaction gives good yields with unhindered ketones, it can also proceed with sterically hindered substrates, albeit with lower yields. acs.orgnih.gov The versatility of the Friedländer condensation has been extended to the synthesis of 3-alkyl-substituted phenanthrolines using monoalkyl-substituted acetaldehydes as reactants. acs.orgnih.gov

| Catalyst/Promoter | Reactants | Product Type | Ref. |

| Base | 8-amino-7-quinolinecarbaldehyde and enolizable ketones | [x,y-b]-cycloalkeno-condensed phenanthrolines | acs.orgnih.gov |

| Base | 8-amino-7-quinolinecarbaldehyde and monoalkyl-substituted acetaldehydes | 3-alkyl-substituted phenanthrolines | acs.orgnih.gov |

Modular Synthesis Techniques for Functionalized Phenanthrolines

Modular synthesis offers a versatile approach to constructing functionalized 1,10-phenanthrolines, allowing for the stepwise introduction of various substituents at specific positions on the phenanthroline core. This strategy is crucial for tuning the electronic and steric properties of the resulting ligands and their metal complexes.

A variety of synthetic strategies enable the functionalization of each pair of carbon atoms ( nih.govnih.gov, nih.govbohrium.com, researchgate.netnih.gov, and nih.govresearchgate.net) on the phenanthroline ring, leading to polyfunctional arrays. It is even possible to differentiate between positions within these pairs, resulting in non-symmetrical systems. One powerful modular technique involves a sequence of C-H activation, Suzuki cross-coupling, and photocyclization reactions. For example, 3,4-diarylthiophenes, bearing a chlorine atom in the ortho-position of one aryl substituent, can be synthesized. One aryl group is introduced via an oxidative cross-coupling reaction involving C-H activation at the thiophene (B33073) core, and the second aryl group is added through a Suzuki cross-coupling reaction. Subsequent photocyclization yields phenanthro[9,10-c]thiophenes. nih.gov

Another modular approach involves the use of multi-step procedures where key reactions include the Suzuki coupling between aromatic nuclei and the nucleophilic addition of aryllithium derivatives onto a phenanthroline fragment. nih.gov This allows for the construction of complex ligands containing multiple phenanthroline units connected by linkers. nih.gov

Introduction of the Naphthalen-2-yl Moiety

Once the 1,10-phenanthroline core is synthesized or obtained, the next critical step is the introduction of the naphthalen-2-yl group at the desired position, typically the 2-position.

Specific Reaction Pathways for 2-(Naphthalen-2-yl)-1,10-phenanthroline Formation

The introduction of the naphthalen-2-yl group can be achieved through various cross-coupling reactions. A common method involves the reaction of a halogenated 1,10-phenanthroline, such as 2-chloro-1,10-phenanthroline, with a naphthalenylboronic acid derivative under palladium catalysis (Suzuki coupling). Alternatively, a Stille coupling reaction using a naphthalenylstannane derivative can be employed.

While direct synthesis of this compound is a primary goal, related structures like 2-(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline (B12300062) have also been synthesized. labsolu.ca

Precursor Chemistry and Reactant Optimization

Optimization of reactants is also critical. For instance, in the synthesis of 2-naphthyne precursors, which can be used to generate naphthalenyl moieties, reaction conditions such as the choice of solvent and catalyst (e.g., ZnCl2) are optimized to maximize yields. researchgate.net

Synthesis of Imidazo[4,5-f]acs.orgresearchgate.netphenanthroline Analogues with Naphthalene (B1677914) Moieties

The synthesis of imidazo[4,5-f] acs.orgresearchgate.netphenanthroline derivatives, which are tricyclic conjugated planar structures, has gained significant attention due to their potential applications. nih.gov The general synthesis of these compounds involves the condensation of 1,10-phenanthroline-5,6-dione (B1662461) with an appropriate aldehyde.

For the synthesis of analogues bearing naphthalene moieties, such as 1-(1H-imidazo[4,5-f] acs.orgresearchgate.netphenanthrolin-2-yl)naphthalen-2-ol, a literature method described by Steck & Day can be employed. nih.gov This often involves the reaction of 1,10-phenanthroline-5,6-dione with a naphthaldehyde derivative in a suitable solvent. The synthesis of a series of fluorinated imidazole[4,5f] acs.orgresearchgate.netphenanthroline derivatives has also been reported. researchgate.net

These compounds can be further utilized as ligands in the synthesis of metal complexes, for example, with Rhenium(I). The coordination of ligands such as 2-(1-pyrenyl)-1H-imidazo[4,5-f] acs.orgresearchgate.netphenanthroline to a {ReCl(CO)3} moiety has been demonstrated. acs.org

| Precursor 1 | Precursor 2 | Product | Ref. |

| 1,10-Phenanthroline-5,6-dione | Naphthaldehyde derivative | Imidazo[4,5-f] acs.orgresearchgate.netphenanthroline with naphthalene moiety | nih.gov |

| 1,10-Phenanthroline-5,6-dione | Fluorinated benzaldehyde (B42025) derivative | Fluorinated imidazole[4,5f] acs.orgresearchgate.netphenanthroline | researchgate.net |

| 2-(1-pyrenyl)-1H-imidazo[4,5-f] acs.orgresearchgate.netphenanthroline | [Re(CO)5Cl] | [ReCl(CO)3(pyr-imphen)] complex | acs.org |

General Procedures for Imidazo-Phenanthroline Ligand Synthesis

The creation of imidazo[4,5-f] unimi.itresearchgate.netphenanthroline ligands is commonly achieved through a one-pot, three-component condensation reaction. arabjchem.org This approach typically involves the reaction of 1,10-phenanthroline-5,6-dione, an appropriate aldehyde, and an ammonium (B1175870) salt, such as ammonium acetate (B1210297), which serves as the nitrogen source for the imidazole (B134444) ring. mdpi.comresearchgate.net

The versatility of this method allows for the synthesis of a wide array of 2-substituted and 1,2-disubstituted imidazo-phenanthrolines. For instance, reacting the dione (B5365651) precursor with an aldehyde and ammonium acetate yields a 2-substituted product. arabjchem.org To achieve substitution at the 1-position of the imidazole ring as well, an aryl amine can be used in place of ammonium acetate. soton.ac.uk

Various catalysts can be employed to facilitate this condensation. L-proline has been shown to be an effective catalyst for this multicomponent reaction, particularly under ultrasonic irradiation. arabjchem.org Alternatively, molecular iodine can be used in catalytic amounts under solvent-free conditions, where the reagents are ground together at room temperature. The acidic nature of iodine is thought to activate the carbonyl groups of the aldehyde and the dione, facilitating the formation of imine intermediates which then cyclize to form the final imidazole ring. A general scheme for this synthesis is presented below.

Table 1: General Conditions for Imidazo-Phenanthroline Synthesis

| Precursor 1 | Precursor 2 | Nitrogen Source | Catalyst (example) | Conditions | Product Type |

| 1,10-Phenanthroline-5,6-dione | Aromatic Aldehyde | Ammonium Acetate | L-Proline arabjchem.org | Ultrasonic irradiation, Acetonitrile | 2-Aryl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline |

| 1,10-Phenanthroline-5,6-dione | Aromatic Aldehyde | Ammonium Acetate | Iodine | Solvent-free, Grinding at room temperature | 2-Aryl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline |

| 1,10-Phenanthroline-5,6-dione | Aromatic Aldehyde | Aryl Amine | Acetic Acid soton.ac.uk | One-pot reaction in acetic acid | 1,2-Diaryl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline |

Targeted Synthesis of 2-(Naphthalen-2-yl)-1-phenyl-1H-imidazo[4,5-f]unimi.itresearchgate.netphenanthroline and Related Structures

The targeted synthesis of specifically substituted imidazo-phenanthrolines, such as 2-(naphthalen-2-yl)-1-phenyl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline, follows the general multicomponent strategy. This modular approach allows for the precise installation of desired aryl groups at the 1- and 2-positions of the imidazole ring. mdpi.comresearchgate.net

The synthesis of 2-(naphthalen-2-yl)-1-phenyl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline would be achieved by the condensation of three key precursors:

1,10-Phenanthroline-5,6-dione: The foundational phenanthroline backbone.

2-Naphthaldehyde: This provides the naphthalen-2-yl group at the 2-position of the imidazole ring.

Aniline: This provides the phenyl group at the 1-position of the imidazole ring.

This reaction is analogous to the reported synthesis of similar structures like 2-phenyl-1-phenyl-1H-imidazo-[4,5-f] unimi.itresearchgate.netphenanthroline (L1) and 2-(4-bromophenyl)-1-phenyl-1H-imidazo-[4,5-f] unimi.itresearchgate.netphenanthroline (L2). mdpi.comresearchgate.net These syntheses were accomplished through a convenient condensation reaction in the presence of ammonium acetate, achieving high yields. researchgate.net For example, the synthesis of a related compound, 1-(1H-Imidazo[4,5-f] unimi.itresearchgate.netphenanthrolin-2-yl)naphthalen-2-ol, was achieved using 2-hydroxy-1-naphthaldehyde (B42665) as the aldehyde component. nih.gov

The synthesis of these advanced ligands often serves as a platform for further functionalization. For instance, starting with a bromo-substituted derivative like 2-(4-bromophenyl)-1-phenyl-1H-imidazo-[4,5-f] unimi.itresearchgate.netphenanthroline allows for subsequent Suzuki cross-coupling reactions to extend the aromatic π-system of the ligand. mdpi.comresearchgate.net

Table 2: Reagents for Targeted Synthesis of Imidazo-Phenanthroline Derivatives

| Target Compound | Diketone | Aldehyde | Amine/Ammonia (B1221849) Source | Reference Methodology |

| 2-Phenyl-1-phenyl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline (L1) | 1,10-Phenanthroline-5,6-dione | Benzaldehyde | Aniline | mdpi.comresearchgate.net |

| 2-(4-Bromophenyl)-1-phenyl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline (L2) | 1,10-Phenanthroline-5,6-dione | 4-Bromo-benzaldehyde | Aniline | mdpi.comresearchgate.net |

| 2-(Naphthalen-2-yl)-1-phenyl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline (Hypothetical) | 1,10-Phenanthroline-5,6-dione | 2-Naphthaldehyde | Aniline | Analogous to mdpi.comresearchgate.net |

| 1-(1H-Imidazo[4,5-f] unimi.itresearchgate.netphenanthrolin-2-yl)naphthalen-2-ol | 1,10-Phenanthroline-5,6-dione | 2-Hydroxy-1-naphthaldehyde | Ammonium Acetate (inferred) | nih.gov |

Purification and Isolation Techniques for Advanced Chemical Synthesis

The purification of phenanthroline derivatives can be challenging due to the presence of nitrogen-containing byproducts from synthesis, which often have similar properties to the target compound. unimi.it A multi-step approach is often necessary to achieve analytically pure material.

Common isolation and purification steps include:

Post-Reaction Workup: After the reaction, water is often added, and the product is extracted into an organic solvent like dichloromethane (B109758) (DCM). The solvent is then removed, and the crude product is precipitated. mdpi.com This initial solid can be collected by filtration and washed with solvents such as n-hexane and water to remove some impurities. mdpi.com

Column Chromatography: This is a frequently used method for purifying substituted imidazole derivatives, allowing for separation based on polarity.

Recrystallization: While a standard technique, repeated recrystallization from solvents like benzene (B151609) is often required and can be inefficient due to the low solubility of many phenanthrolines. google.com

Non-Chromatographic Complexation: An effective strategy for purifying phenanthrolines involves selective complexation with zinc chloride (ZnCl₂). unimi.it Phenanthroline ligands form highly stable and insoluble complexes with ZnCl₂, allowing them to be precipitated from solution while many byproducts remain dissolved. The purified solid complex is then isolated. The free ligand can be recovered by treating the complex with a concentrated aqueous ammonia solution, which breaks the zinc-phenanthroline bond to form a soluble [Zn(NH₃)₄]²⁺ complex, releasing the pure ligand into an organic phase like CH₂Cl₂. unimi.it This method avoids the difficulties of large-scale chromatography. unimi.it

Table 3: Summary of Purification Techniques for Phenanthroline Derivatives

| Technique | Description | Advantages | Disadvantages |

| Column Chromatography | Separation of compounds on a solid stationary phase (e.g., silica (B1680970) gel) based on differential adsorption. | Effective for separating closely related compounds. | Can be difficult and time-consuming for large-scale preparations. unimi.it |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out. google.com | Simple and effective if a suitable solvent is found. | Can be inefficient; may require many cycles for phenanthrolines. google.com |

| Extraction & Washing | Transferring the product between immiscible solvents (e.g., DCM/water) and washing with various solutions to remove impurities. mdpi.com | Good for initial cleanup and removal of water-soluble byproducts. | Often insufficient to remove structurally similar impurities. unimi.it |

| ZnCl₂ Complexation/Decomplexation | Selective precipitation of the phenanthroline as a ZnCl₂ complex, followed by filtration and recovery of the free ligand by treatment with aqueous ammonia. unimi.it | Effective, non-chromatographic method suitable for larger scales. unimi.it | Involves additional reaction steps for complexation and decomplexation. |

Iii. Advanced Characterization Techniques for Structural Elucidation of 2 Naphthalen 2 Yl 1,10 Phenanthroline and Its Complexes

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the electronic and vibrational characteristics of 2-(Naphthalen-2-yl)-1,10-phenanthroline. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy collectively provide a detailed picture of the molecular framework and its electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, 2D NMR)

¹H NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit a series of signals corresponding to the distinct protons of the phenanthroline and naphthalene (B1677914) moieties.

The protons on the 1,10-phenanthroline (B135089) core typically resonate in the aromatic region of the spectrum, generally between δ 7.5 and 9.5 ppm. nih.govresearchgate.net The exact chemical shifts are influenced by the electronic effects of the naphthalene substituent and the anisotropic effects of the fused ring system. Protons in close proximity to the nitrogen atoms, such as those at the 2 and 9 positions of an unsubstituted phenanthroline, are typically shifted downfield. In the case of this compound, the substitution at the 2-position will significantly alter the chemical shift of the remaining protons on that pyridine (B92270) ring.

The protons of the naphthalene ring are also expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific coupling patterns (e.g., doublets, triplets, multiplets) will depend on the spin-spin interactions between adjacent protons, providing valuable information about their relative positions on the naphthalene core.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), would provide further structural confirmation. A COSY spectrum would reveal the coupling relationships between protons, helping to assign the signals of the complex spin systems within both the phenanthroline and naphthalene fragments. A NOESY spectrum would identify protons that are close in space, which is crucial for determining the preferred conformation of the molecule, particularly the dihedral angle between the phenanthroline and naphthalene ring systems.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Ranges

| Proton Type | Predicted Chemical Shift Range (δ, ppm) | Typical Multiplicity |

| Phenanthroline Protons | 7.5 - 9.5 | Doublet, Doublet of Doublets, Multiplet |

| Naphthalene Protons | 7.0 - 8.5 | Singlet, Doublet, Multiplet |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes for the 1,10-phenanthroline moiety include C=N and C=C stretching vibrations, which are typically observed in the 1650-1400 cm⁻¹ region. rsc.orgresearchgate.netresearchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. researchgate.net The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, appear in the 900-700 cm⁻¹ range and can provide structural clues.

The naphthalene group will also contribute a set of characteristic bands. Aromatic C=C stretching vibrations from the naphthalene rings will appear in the 1600-1450 cm⁻¹ region, potentially overlapping with the phenanthroline signals. nasa.gov The aromatic C-H stretching bands will also be present above 3000 cm⁻¹. Characteristic out-of-plane C-H bending vibrations for the substituted naphthalene ring will also be observed in the fingerprint region.

Upon formation of metal complexes, shifts in the vibrational frequencies of the phenanthroline ring are expected. Specifically, the C=N stretching vibration may shift to a lower or higher frequency, indicating the coordination of the nitrogen atoms to the metal center. rsc.orgumich.edu New bands may also appear in the far-IR region corresponding to the metal-nitrogen stretching vibrations.

Interactive Data Table: Expected FT-IR Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Phenanthroline) | 1630 - 1580 |

| C=C Stretch (Aromatic) | 1600 - 1400 |

| C-H In-Plane Bend | 1250 - 1000 |

| C-H Out-of-Plane Bend | 900 - 700 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is anticipated to be a composite of the absorptions of the 1,10-phenanthroline and naphthalene chromophores.

The parent 1,10-phenanthroline molecule exhibits intense absorption bands in the UV region, typically around 230 nm and 265-290 nm. semanticscholar.orgresearchgate.netresearchgate.netnist.govglobaljournals.org These absorptions are attributed to π→π* transitions within the aromatic system. The introduction of the naphthalene substituent is expected to cause a bathochromic (red) shift in these absorption maxima and potentially introduce new absorption bands due to the extended π-conjugation.

Upon complexation with a metal ion, further changes in the UV-Vis spectrum are expected. The coordination of the ligand to a metal can alter the energy levels of the molecular orbitals, leading to shifts in the intraligand π→π* transitions. Furthermore, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions may appear, often in the visible region of the spectrum, which can impart color to the complexes.

Interactive Data Table: Typical UV-Vis Absorption Maxima for Parent Chromophores

| Chromophore | Typical λmax (nm) | Transition Type |

| 1,10-Phenanthroline | ~230, ~265-290 | π→π |

| Naphthalene | ~220, ~275, ~312 | π→π |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₂₂H₁₄N₂, giving it a calculated exact mass of approximately 306.1157 g/mol . A high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

X-ray Diffraction Crystallography for Solid-State Structure Determination

While spectroscopic and spectrometric techniques provide valuable information about the connectivity and electronic structure of a molecule, X-ray diffraction crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction of 1,10-Phenanthroline Derivatives

Growing suitable single crystals of this compound or its metal complexes allows for their analysis by single-crystal X-ray diffraction. This technique can provide a wealth of structural data, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The dihedral angle between the planes of the phenanthroline and naphthalene ring systems. This is a critical parameter that influences the extent of π-conjugation between the two moieties.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including π-π stacking interactions, hydrogen bonds (if applicable), and other van der Waals forces. These interactions are crucial for understanding the solid-state properties of the material.

Coordination geometry: For metal complexes, X-ray crystallography reveals the coordination number and geometry of the metal center, as well as the precise bond lengths between the metal and the coordinating nitrogen atoms of the phenanthroline ligand.

For example, the crystal structure of a related compound, 1-(1H-Imidazo[4,5-f] rsc.orgumich.eduphenanthrolin-2-yl)naphthalen-2-ol, reveals a significant dihedral angle between the phenanthroline and naphthalene ring systems. nih.gov Similar structural features, such as non-coplanarity, might be expected for this compound, which would have important implications for its electronic and photophysical properties.

Interactive Data Table: Illustrative Crystallographic Data for a Related Naphthyl-Phenanthroline Derivative

| Parameter | Value for 1-(1H-Imidazo[4,5-f] rsc.orgumich.eduphenanthrolin-2-yl)naphthalen-2-ol nih.gov |

| Crystal System | Tetragonal |

| Space Group | P4₁ |

| a (Å) | 22.5800(4) |

| c (Å) | 13.7196(5) |

| V (ų) | 6995.0(3) |

| Z | 16 |

Crystal Structure Analysis of Metal Complexes

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of metal complexes in the solid state. This analysis provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions.

Table 1: Representative Crystallographic Data for Metal Complexes of Phenanthroline Derivatives

| Complex | Crystal System | Space Group | Key Geometric Features |

| [Cu(phen)₂(NO₃)]NO₃·H₂O researchgate.net | Monoclinic | P2₁/c | Distorted trigonal bipyramidal geometry around Cu(II). |

| [Cu(HL2)Cl₂]NO₃ nih.gov | - | - | Trigonal bipyramidal distorted square based pyramidal (TBDSBP) geometry. |

| Cationic Iridium(III) Complex with 2-(naphthalen-2-yl)oxazolo[4,5-f] nih.govmdpi.comphenanthroline nih.gov | - | - | The naphthalen-2-yl substituent is twisted away from the phenanthroline motif. |

| [RuCl(DMSO)(phen)(L¹)]PF₆ mdpi.com | - | - | Octahedral coordination sphere around Ru(II) with a cis-configuration of chloride and S-bonded DMSO. |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of this compound and its metal complexes. By measuring the current response to a linearly cycled potential sweep, CV provides information about the oxidation and reduction potentials of the species, the stability of the redox states, and the electron transfer kinetics.

The electrochemical behavior of these compounds is largely influenced by the electron-donating and -accepting properties of the ligand and the nature of the metal center. The extended π-system of the naphthalene moiety can influence the electron density on the phenanthroline core, thereby affecting the redox potentials of the resulting metal complexes.

For copper complexes, CV studies help in understanding the Cu(II)/Cu(I) redox couple, which is often relevant to their potential applications in catalysis and biological systems. nih.govelectrochemsci.org The redox potential can be modulated by the substituents on the phenanthroline ligand. nih.gov In ruthenium(II) and iridium(III) complexes, cyclic voltammetry is crucial for characterizing the metal- and ligand-based redox processes. rsc.orgrsc.orgrsc.org The Ru(II)/Ru(III) oxidation potential and ligand-based reduction potentials are key parameters in assessing their suitability for applications in areas such as electrochemiluminescence and photocatalysis. rsc.orgrsc.orgresearchgate.net

Table 2: Representative Electrochemical Data for Metal Complexes of Phenanthroline Derivatives

| Complex | Redox Process | Potential (V vs. reference electrode) | Technique |

| Copper(II)-phenanthroline complexes nih.gov | Cu(II)/Cu(I) | Varies depending on ligand substitution | Cyclic Voltammetry |

| Ruthenium(II) bisterpyridyl complexes researchgate.net | Ru(II)/Ru(III) | 0.71 - 1.13 V vs. Ag/AgCl | Cyclic Voltammetry |

| Ruthenium(II) complexes with H₂dcbpy ligand rsc.org | Ru(II)/Ru(III) | 0.15 - 1.62 V vs. Ag⁺/Ag | Cyclic Voltammetry |

| Ruthenium(II) complexes with N-(1,10-phenanthrolin-2-yl)imidazolylidenes rsc.org | Ru(II)/Ru(III) | 0.578 - 1.274 V | Cyclic Voltammetry |

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of this compound and its metal complexes, as well as to study their decomposition patterns.

TGA curves provide information about the temperatures at which the compound starts to decompose, the number of decomposition steps, and the mass of the residue left after decomposition. This information is crucial for assessing the material's suitability for applications that may involve elevated temperatures. For metal complexes, TGA can also reveal the loss of coordinated or lattice solvent molecules before the decomposition of the organic ligand. jocpr.com The thermal stability of copper(II) phenanthroline complexes has been shown to be influenced by the nature of the counter-ions and the substituents on the phenanthroline ring. jocpr.comresearchgate.net

Table 3: Representative Thermal Analysis Data for Metal Complexes of Phenanthroline Derivatives

| Complex | Decomposition Temperature Range (°C) | Key Observations |

| [Cu(bipy)₂(OAc)₂]·2H₂O jocpr.com | 52-118 (water loss) | Stepwise decomposition observed. |

| [Cu(phen)₂(OAc)₂]·4H₂O jocpr.com | - | Higher thermal stability compared to the bipyridyl analogue. |

| Fe(III)-Phenanthroline complex intercalated in montmorillonite researchgate.net | - | Analysis of evolved gases (H₂O, NO, NO₂, CO₂, naph) during decomposition. |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is essential for confirming the empirical formula of newly synthesized this compound and its metal complexes.

The experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the compound. This technique is routinely used alongside spectroscopic methods to verify the identity of the synthesized materials. mdpi.commaynoothuniversity.ie

Table 4: Representative Elemental Analysis Data for Phenanthroline Derivatives and Complexes

| Compound/Complex | Calculated (%) | Found (%) |

| (E)-N′-(6-oxo-1,10-phenanthrolin-5(6H)-ylidene)thiophene-2-carbohydrazide (L¹) mdpi.com | C: 61.07, H: 3.01, N: 16.76 | C: 61.29, H: 2.71, N: 16.59 |

| Ag(C₂₂H₁₅N₃O₄)₂·2MeOH·4H₂O maynoothuniversity.ie | C: 52.11, H: 3.80, N: 7.93 | C: 52.05, H: 3.52, N: 8.00 |

| Mn(C₂₂H₁₅N₃O₄)₃₂·4MeOH·2H₂O maynoothuniversity.ie | C: 54.45, H: 3.61, N: 8.53 | C: 54.51, H: 3.61, N: 8.52 |

| Cu(C₂₂H₁₅N₃O₄)₃₂·2H₂O maynoothuniversity.ie | C: 54.54, H: 3.40, N: 8.67 | C: 54.30, H: 3.62, N: 8.41 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound and its complexes, HPLC is a crucial tool for assessing their purity.

The technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). By analyzing the resulting chromatogram, the presence of impurities can be detected and quantified. A pure compound will ideally show a single sharp peak in the chromatogram. HPLC is particularly important in ensuring the quality of the ligand before its use in the synthesis of metal complexes and for purifying the final complex. Purity levels exceeding 97% are often reported for phenanthroline derivatives. smolecule.com

Iv. Coordination Chemistry and Metal Complexation of 2 Naphthalen 2 Yl 1,10 Phenanthroline

Ligand Design Principles and Coordination Modes

The design of 2-(naphthalen-2-yl)-1,10-phenanthroline as a ligand is predicated on the well-established coordinating ability of the 1,10-phenanthroline (B135089) unit, which is systematically modified by the introduction of the naphthalene (B1677914) group.

Bidentate N,N-Donor Chelation Capabilities

The 1,10-phenanthroline framework is a classic bidentate N-heterocycle, renowned for its capacity to form stable chelate rings with metal ions. purdue.educhim.it As a derivative, this compound retains this primary coordination feature. The two nitrogen atoms of the phenanthroline core act as Lewis bases, donating their lone pairs of electrons to a metal center to form strong coordinate bonds. purdue.edu This N,N-bidentate chelation is a cornerstone of its chemistry, leading to the formation of predictable and stable five-membered metallacycles. mdpi.com This chelating effect is crucial in the construction of various coordination compounds, including those with rhenium and other transition metals. nih.govresearchgate.net

Tridentate Ligand Systems and π-Expansive Characters

While the parent molecule functions as a bidentate ligand, modifications to the phenanthroline backbone can create expanded coordination pockets, leading to tridentate systems. For instance, the formation of imidazo[4,5-f] scite.ainih.govphenanthroline derivatives introduces an additional nitrogen donor, enabling the ligand to bind a metal center at three points. nih.gov

Influence of Naphthalene Substituent on Coordination Geometry

The naphthalene substituent exerts a significant influence on the coordination geometry of the resulting metal complexes. Its steric bulk can impose constraints on how multiple ligands arrange around a metal ion, often leading to distorted coordination environments. mdpi.com For example, in complexes where two or more of these ligands are present, the naphthalene groups can sterically interact, preventing the complex from achieving an ideal geometry like a perfect tetrahedron or octahedron. nih.gov This distortion can be a critical factor in tuning the photophysical and electrochemical properties of the complex. Furthermore, the spatial orientation of the naphthalene ring relative to the phenanthroline plane can induce a twist or torsion in the ligand's structure, which in turn affects its stacking efficiency and binding affinity with other molecules. nih.gov

Formation of Homoleptic and Heteroleptic Metal Complexes

This compound is capable of forming both homoleptic complexes, where it is the only type of ligand bound to the metal center, and heteroleptic complexes, which contain other types of ligands in the coordination sphere.

Copper(I) Complexes and Their Structural Features

Copper(I) readily forms complexes with 1,10-phenanthroline and its derivatives. researchgate.net Both homoleptic, [Cu(N^N)₂]⁺, and heteroleptic complexes can be synthesized. acs.orgresearchgate.net In these compounds, the copper(I) center typically adopts a four-coordinate, distorted tetrahedral geometry. eco-vector.com The steric demands of the bulky naphthalene substituent in bis-ligand complexes like [Cu(this compound)₂]⁺ would be expected to enforce a significant flattening of this tetrahedral geometry, a strategy often used to influence the properties of the complex's excited state.

| Complex Type | General Formula | Typical Coordination Number | Common Geometry | Reference |

|---|---|---|---|---|

| Homoleptic | [Cu(N^N)₂]⁺ | 4 | Distorted Tetrahedral | acs.orgeco-vector.com |

| Heteroleptic | [Cu(N^N)(P^P)]⁺ | 4 | Distorted Tetrahedral | eco-vector.com |

Rhenium(I) Complexes and Their Unique Coordination Environments

Rhenium(I) forms a well-studied class of complexes with diimine ligands like this compound. A common structural motif is the fac-[Re(CO)₃(N^N)L]ⁿ⁺ cation, where N^N is the bidentate phenanthroline ligand and L is another ligand, such as a halide or a pyridine (B92270). researchgate.netscite.ai In these complexes, the rhenium(I) ion exhibits a six-coordinate, distorted octahedral geometry. acs.org The three carbonyl (CO) ligands occupy one face of the octahedron (a facial or fac arrangement), while the bidentate this compound and the ancillary ligand L complete the coordination sphere. acs.org The presence of the bulky naphthalene group can influence the precise bond angles and distances within this octahedral environment.

| Complex Type | General Formula | Coordination Number | Geometry around Re(I) | Carbonyl Arrangement | Reference |

|---|---|---|---|---|---|

| Heteroleptic Tricarbonyl | fac-[Re(CO)₃(N^N)L]ⁿ⁺ | 6 | Distorted Octahedral | facial (fac) | researchgate.netscite.aiacs.org |

Ruthenium(II) Complexes with Related Imidazophenanthroline Ligands

While direct studies on Ruthenium(II) complexes with this compound are not extensively detailed in available literature, significant research has been conducted on structurally related imidazo[4,5-f] rsc.orgwikipedia.orgphenanthroline ligands. These ligands, which share the core phenanthroline structure, have been used to synthesize various mononuclear and dinuclear Ru(II) complexes. researchgate.netosi.lv

For instance, Ru(II) complexes with N-(1,10-phenanthrolin-2-yl)imidazolylidene ligands have been synthesized and characterized. rsc.orgresearchgate.net These complexes exhibit absorption maxima in the range of 354–428 nm. rsc.orgresearchgate.net Their electrochemical properties show Ru(II)/Ru(III) couples varying between 0.578–1.274 V. rsc.orgresearchgate.net The electronic properties of these complexes are influenced by the strong σ-donating and weak π-accepting nature of the ancillary ligands. rsc.orgresearchgate.net Furthermore, Ru(II) p-cymene (B1678584) complexes incorporating naphthyl-substituted moieties have demonstrated notable cytotoxic activity against various cancer cell lines, suggesting their potential in medicinal chemistry. researchgate.net

Complexation with Other Transition Metal Ions (e.g., Zn(II), Pt(II), Fe(II), Co(II), Ni(II), Cd(II), Pb(II), Ag(I), Hg(II), VO(II))

The broader family of 1,10-phenanthroline and its derivatives forms stable complexes with a wide range of transition metal ions. wikipedia.org The coordination typically results in octahedral, square-planar, or tetrahedral geometries, depending on the metal ion, its oxidation state, and the stoichiometry of the ligands.

Substituents at the 2 and 9 positions of the phenanthroline ring can introduce steric hindrance that limits the number of ligands coordinating to a metal center, thereby influencing the final geometry of the complex. wikipedia.org The coordination behavior of various metal ions with phenanthroline-based ligands is summarized below.

| Metal Ion | Coordination Environment/Complex Type | Key Findings |

| Zn(II) | Distorted Octahedral | Forms complexes like [Zn(phen)₃]²⁺ and can be involved in supramolecular frameworks. tu-clausthal.demdpi.com |

| Pt(II) | Square-Planar | Forms complexes such as [Pt(phen)Cl₂] and others with substituted phenanthrolines. wikipedia.orgresearchgate.netmdpi.com |

| Fe(II)/Fe(III) | Octahedral | The [Fe(phen)₃]²⁺ complex, known as "ferroin," is a well-known redox indicator. wikipedia.orgelectrochemsci.org |

| Co(II) | Octahedral | Forms complexes of the type [Co(phen)₃]Cl₂. wikipedia.orgelectrochemsci.org |

| Ni(II) | Octahedral | Forms complexes like [Ni(phen)₃]²⁺ and shows catalytic activity for hydrogen evolution. wikipedia.orgelectrochemsci.orgdergipark.org.tr |

| Cd(II) | Distorted Octahedral | Can form complexes with one, two, or three phenanthroline ligands. nih.govbiomedpharmajournal.org |

| Pb(II) | Not specified | Forms complexes with 1,10-phenanthroline. chim.it |

| Ag(I) | Not specified | Forms tetranuclear complexes with related phenanthroline-based ligands. rsc.org |

| Hg(II) | Not specified | Can be detected by fluorophores containing the phenanthroline ring. chim.it |

| VO(II) | Not specified | Forms complexes with phenanthroline and related ligands. |

Supramolecular Assembly and Intermolecular Interactions in Metal-Organic Frameworks

The assembly of individual metal-ligand complexes into larger, ordered supramolecular structures is governed by a variety of non-covalent interactions. For complexes involving aromatic ligands like this compound, π-π stacking and hydrogen bonding are crucial driving forces in their crystal engineering. ics-ir.org

Role of π-π Stacking Interactions

The extended aromatic systems of the phenanthroline and naphthalene moieties in the ligand provide ample opportunity for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, are fundamental in stabilizing the crystal lattice of both the free ligand and its metal complexes. mdpi.comnih.gov

In the solid state, metal complexes containing phenanthroline often arrange in slipped-stack or offset parallel displaced motifs to minimize electrostatic repulsion and maximize attractive π-σ interactions. tu-clausthal.de For example, in square-planar metal complexes, phenanthroline ligands frequently adopt a "head-to-tail" orientation in their stacking arrangement. nih.gov These stacking interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks. tu-clausthal.demdpi.com The interplay of these weak interactions is a key strategy in the rational design of supramolecular architectures with desired properties. ics-ir.org

Hydrogen Bonding Networks in Crystal Structures

Although the this compound ligand itself does not possess classical hydrogen bond donors, the formation of its metal complexes often involves co-ligands (like water or halides) or counter-ions that can participate in extensive hydrogen bonding. nih.govacs.org These hydrogen bonds play a critical role in connecting individual complex units, forming higher-dimensional structures.

Electronic Structure of Metal Complexes

The electronic properties of metal complexes derived from this compound are largely defined by the nature of the metal-ligand interaction. The absorption and emission characteristics of these complexes are often dominated by charge-transfer transitions.

Metal-to-Ligand Charge Transfer (MLCT) Transitions

A hallmark of many transition metal complexes with π-accepting ligands like 1,10-phenanthroline is the presence of intense Metal-to-Ligand Charge Transfer (MLCT) bands in their electronic absorption spectra. libretexts.org These transitions involve the excitation of an electron from a metal-centered d-orbital to a low-lying π* orbital of the ligand. libretexts.orglibretexts.org

In Ru(II) complexes with phenanthroline and related ligands, these MLCT bands are typically observed in the visible region of the spectrum and are responsible for the complexes' vibrant colors. libretexts.orgnih.gov For example, the [Ru(phen)₃]²⁺ complex exhibits a strong MLCT absorption band around 447 nm. libretexts.org The energy of this transition is sensitive to the nature of the ligand, the metal ion, and the solvent environment. researchgate.net Upon excitation into the MLCT state, a transient charge separation occurs, creating a metal-centered positive charge and a ligand-centered negative charge. nih.govnorthwestern.edu This excited state is often luminescent and possesses distinct redox properties, making these complexes suitable for applications in photocatalysis, sensing, and optoelectronics. mdpi.comrsc.org Similarly, Cu(I) complexes with phenanthroline ligands also exhibit MLCT excited states. researchgate.net

Intraligand (IL) and Ligand-to-Metal Charge Transfer (LMCT) Contributions

The electronic absorption spectra of metal complexes containing this compound are characterized by a combination of electronic transitions originating from the metal center and the ligands. These transitions are crucial for understanding the photophysical properties of the complexes. The absorption bands observed in the UV-visible region are typically assigned to intraligand (IL) transitions, ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT).

Intraligand (IL) transitions are π→π* and n→π* transitions that are localized on the ligand itself. The 1,10-phenanthroline moiety, a large conjugated system, exhibits characteristic intense absorption bands in the UV region, which are attributed to π→π* transitions. chemicalbook.comdergipark.org.tr The attachment of a naphthalene group to the phenanthroline core extends the π-conjugated system, which can lead to shifts in the energy of these transitions. For instance, the free 1,10-phenanthroline ligand typically shows an absorbance peak around 232 nm. aatbio.com In more complex phenanthroline derivatives, multiple bands in the UV region are observed, corresponding to these π→π* transitions. semanticscholar.org

Upon coordination to a metal ion, the energies of these IL transitions can be perturbed. More significantly, new absorption bands can appear, which are classified as charge-transfer (CT) bands. libretexts.org These CT bands involve the redistribution of electron density between the metal and the ligand and are generally more intense than d-d transitions. libretexts.org

Ligand-to-metal charge transfer (LMCT) involves the excitation of an electron from a ligand-based orbital to a vacant or partially filled d-orbital of the metal center. libretexts.org This process is essentially an internal oxidation of the ligand and reduction of the metal. LMCT transitions are more likely to occur when the ligand has high-energy lone pairs and the metal is in a high oxidation state with empty or low-lying d-orbitals. libretexts.orgscience.gov

Conversely, metal-to-ligand charge transfer (MLCT) involves the excitation of an electron from a filled or partially filled metal d-orbital to a low-lying empty π* orbital of the ligand. libretexts.orgmdpi.com Given that 1,10-phenanthroline and its derivatives are excellent π-acceptor ligands due to their low-lying π* orbitals, MLCT transitions are very common in their complexes, particularly with electron-rich metals in low oxidation states (e.g., Ru(II), Pt(II)). mdpi.commdpi.com These MLCT bands are often found in the visible region of the spectrum and are responsible for the rich photophysical and photochemical properties of these complexes. mdpi.commdpi.com For example, ruthenium(II) complexes with phenanthroline-hydrazone ligands exhibit broad, intense absorption bands around 410 nm, which are assigned to dπ-π* MLCT transitions. mdpi.com

The table below summarizes typical electronic transition assignments for phenanthroline-based metal complexes.

| Transition Type | Typical Wavelength Region | Description |

| Intraligand (IL) π→π | UV (200-350 nm) | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the ligand. |

| Intraligand (IL) n→π | UV-Vis (300-400 nm) | Excitation of a non-bonding electron (e.g., from nitrogen) to a π antibonding orbital. |

| Metal-to-Ligand Charge Transfer (MLCT) | Vis (400-600 nm) | Electron transfer from a metal d-orbital to a ligand π* orbital. |

| Ligand-to-Metal Charge Transfer (LMCT) | UV-Vis | Electron transfer from a ligand π orbital to a metal d-orbital. |

Mechanistic Studies of Interactions with Biomolecules

DNA Binding Mechanisms of Metal Complexes

Metal complexes of this compound are of significant interest for their ability to interact with biological macromolecules, most notably DNA. The large, planar, and aromatic structure of the ligand is highly conducive to binding with the DNA double helix. The primary mode of interaction for many such planar phenanthroline complexes is intercalation. researchgate.netnih.govnih.gov

Intercalation involves the insertion of the planar ligand between the base pairs of the DNA helix. nih.gov This mode of binding requires a significant unwinding of the DNA at the binding site to accommodate the intercalator, leading to a lengthening and stiffening of the DNA duplex. The extensive aromatic surface of the naphthalene-phenanthroline ligand is well-suited for π-stacking interactions with the DNA base pairs, which is a key stabilizing force for this binding mode. core.ac.uk

Several spectroscopic and physical methods are employed to investigate these binding mechanisms:

UV-Visible Absorption Titrations: When a complex binds to DNA via intercalation, changes in the electronic absorption spectrum are typically observed. A decrease in the molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift) in the intraligand π→π* transition bands are indicative of intercalation. researchgate.net These spectral changes result from the strong π-stacking interactions between the intercalated ligand and the DNA bases.

Luminescence Spectroscopy: Many metal complexes containing phenanthroline ligands are luminescent. Upon intercalation into the DNA double helix, the complex is shielded from the aqueous solvent and its rotational freedom is restricted. This rigid environment can lead to a significant enhancement in the complex's luminescence intensity. nih.gov This phenomenon, sometimes termed the "light switch" effect, is a sensitive probe for DNA binding. core.ac.uk

Viscosity Measurements: Hydrodynamic methods, such as viscosity measurements, provide strong evidence for the classical intercalation binding mode. A significant increase in the relative viscosity of a DNA solution upon the addition of a complex indicates that the DNA helix is being lengthened, a direct consequence of the base pairs separating to accommodate the intercalating ligand. nih.gov

The affinity of the complexes for DNA can be quantified by the intrinsic binding constant (Kb). For many ternary metal complexes involving 1,10-phenanthroline that bind via intercalation, these constants are often in the range of 104 to 106 M-1, indicating strong binding. nih.govresearchgate.net

| Method | Observation | Interpretation |

| UV-Visible Spectroscopy | Hypochromism and Bathochromic Shift | Intercalative binding involving π-stacking with DNA base pairs. |

| Luminescence Spectroscopy | Enhancement of emission intensity | Complex is protected within the DNA structure, characteristic of intercalation or deep groove binding. |

| Viscometry | Increase in relative viscosity of DNA solution | Lengthening of the DNA helix due to the insertion of the ligand between base pairs. |

Chemical Nuclease Activity and Hydrolytic Pathways of DNA Cleavage

Certain metal complexes of 1,10-phenanthroline and its derivatives can function as chemical nucleases, meaning they can induce the cleavage of the phosphodiester backbone of DNA. This activity can proceed through two primary mechanisms: oxidative cleavage or hydrolytic cleavage.

Oxidative cleavage typically involves the generation of diffusible reactive oxygen species (ROS), such as hydroxyl radicals, which attack the deoxyribose sugar moiety or the nucleotide bases, leading to strand scission. acs.org This pathway is common for copper-phenanthroline complexes, which can catalytically produce ROS in the presence of a reducing agent (like mercaptopropionic acid) and molecular oxygen. acs.orgnih.gov

In contrast, hydrolytic cleavage mimics the action of natural restriction enzymes by promoting the direct hydrolysis of the phosphodiester bond. This mechanism is of particular interest as it offers a cleaner cleavage pattern without the involvement of diffusible radicals. A complex can facilitate this reaction by acting as a Lewis acid, coordinating to the phosphate (B84403) oxygen and activating the phosphorus atom for nucleophilic attack by a coordinated water or hydroxide (B78521) molecule.

The definitive method to distinguish between oxidative and hydrolytic pathways is the T4 DNA ligase assay. Cleavage products from a hydrolytic mechanism result in 3'-hydroxyl and 5'-phosphate termini, which can be re-ligated by the T4 DNA ligase enzyme. Conversely, fragments produced by oxidative damage to the sugar-phosphate backbone cannot be re-ligated. chim.it A heterobimetallic Cu(II)-Sn(IV) complex featuring a bioactive 1,10-phenanthroline ligand was shown to cleave supercoiled pBR322 DNA through a hydrolytic pathway, as confirmed by its ability to be re-ligated by T4 DNA ligase. chim.it

The nuclease activity is commonly assessed using agarose (B213101) gel electrophoresis with supercoiled plasmid DNA (e.g., pBR322). The cleavage of the plasmid DNA is monitored by the conversion of its compact supercoiled form (Form I) into the relaxed nicked circular form (Form II) and subsequently into the linear form (Form III). nih.govresearchgate.net The efficiency of the nuclease activity depends on the metal center, the ligand structure, and the reaction conditions.

| Cleavage Pathway | Mechanism | Key Reactant(s) | Ligatable by T4 Ligase? |

| Oxidative | Generation of Reactive Oxygen Species (ROS) that attack the DNA backbone. | O₂, reducing agent (e.g., H₂O₂) | No |

| Hydrolytic | Direct hydrolysis of the phosphodiester bond, often catalyzed by the metal center. | Coordinated H₂O/OH⁻ | Yes |

V. Photophysical and Excited State Properties of 2 Naphthalen 2 Yl 1,10 Phenanthroline Complexes

Luminescence Characteristics

The luminescence of metal complexes containing the 2-(naphthalen-2-yl)-1,10-phenanthroline ligand is a key feature, with emission properties that are highly sensitive to the choice of metal ion, ancillary ligands, and the surrounding environment.

Complexes of this compound and its derivatives typically exhibit luminescence in the visible to near-infrared region of the electromagnetic spectrum. The emission spectra are often broad and unstructured, characteristic of emissive states with significant charge-transfer (CT) character. For instance, rhenium(I) tricarbonyl complexes with 1,10-phenanthroline (B135089) ligands are known to emit in the 550-600 nm range. The introduction of a naphthalene (B1677914) group can further influence this, potentially leading to shifts in the emission maxima.

Platinum(II) complexes bearing a related naphtho[1,2-b] rsc.orgrawdatalibrary.netphenanthroline ligand have shown emission peaking at approximately 630 nm. The shape of the emission band can also provide insight into the nature of the excited state. A more structured emission band suggests a greater contribution from a ligand-centered (3LC) excited state, whereas a broad, featureless band is indicative of a dominant 3MLCT state. For example, in some iridium(III) complexes with phenanthroline derivatives, the emission color can be tuned from greenish-yellow to red by modifying the cyclometalating ligands, which alters the nature of the emissive state from 3MLCT to predominantly 3LC.

| Complex Type | Reported Emission Maxima (nm) | Emission Color |

|---|---|---|

| Re(I) phenanthroline derivatives | 550 - 600 | Orange-Red |

| Pt(II) naphtho-phenanthroline | ~630 | Red |

| Ir(III) imidazo-phenanthroline derivatives | Varies (greenish-yellow to red) | Varies |

The luminescence quantum yield (ΦL) is a critical parameter that quantifies the efficiency of the emissive process. For complexes of this compound, this value can vary significantly depending on the metal center and the specific molecular architecture. Ruthenium(II) complexes with substituted phenanthroline ligands have been reported to exhibit quantum yields in the range of 3% to 8.5%.

In the case of iridium(III) complexes, which are known for their high phosphorescence efficiencies, the quantum yields can be substantial. For example, iridium(III) complexes with imidazo[4,5-f] rsc.orgrawdatalibrary.netphenanthroline ligands have shown quantum yields ranging from as low as 2% to as high as 56%. rsc.org Furthermore, specialized designs, such as those incorporating pyrene-functionalized phenanthroline ligands in iridium(III) complexes, have led to impressive upconversion quantum yields of up to 31.6%. nih.gov The quantum yield is often influenced by the competition between radiative and non-radiative decay pathways from the excited state.

| Complex Type | Reported Quantum Yields (%) |

|---|---|

| Ru(II) phenanthroline derivatives | 3 - 8.5 |

| Ir(III) imidazo-phenanthroline derivatives | 2 - 56 |

| Ir(III) pyrene-phenanthroline (upconversion) | up to 31.6 |

The emission properties of this compound complexes are often strongly dependent on temperature. Generally, a decrease in temperature leads to an increase in luminescence intensity and a lengthening of the excited-state lifetime. This is primarily due to the reduction of non-radiative decay pathways that are thermally activated.

For instance, a study on a Pt(II) complex with a naphtho[1,2-b] rsc.orgrawdatalibrary.netphenanthroline ligand demonstrated a dramatic increase in the photoluminescence quantum yield from 0.06-0.24 at 298 K to 0.80-0.95 in a frozen glassy matrix at 77 K. mdpi.com In some cases, a linear relationship between the emission intensity and temperature has been observed over specific temperature ranges, suggesting the potential for these complexes to be used as temperature sensors. researchgate.net The temperature can also influence the equilibrium between different excited states, leading to changes in the emission spectrum.

Excited-State Dynamics

The fate of the excited state following photoexcitation is a complex interplay of various dynamic processes. For complexes of this compound, understanding these dynamics is crucial for their application in areas such as photocatalysis and sensing.

Upon photoexcitation, these complexes typically undergo rapid intersystem crossing to populate a triplet excited state. The lifetime of this triplet state (τT) is a key parameter that determines the extent to which the excited molecule can participate in subsequent photochemical or photophysical processes.

The triplet lifetimes of complexes with phenanthroline-based ligands can be tuned over a wide range. Rhenium(I) complexes with 1,10-phenanthroline derivatives have exhibited triplet lifetimes in the range of 150 to 500 nanoseconds. researchgate.net Iridium(III) complexes, known for their long-lived excited states, can have significantly longer lifetimes. For example, iridium(III) complexes with imidazo[4,5-f] rsc.orgrawdatalibrary.netphenanthroline ligands have shown triplet lifetimes ranging from 743 to 3840 nanoseconds. rsc.org By incorporating moieties like pyrene (B120774) into the phenanthroline ligand of an iridium(III) complex, exceptionally long-lived triplet excited states, with lifetimes up to 367.7 microseconds, have been achieved. nih.gov This modulation of the triplet lifetime is often accomplished by altering the energy gap between the triplet and ground states and by controlling the degree of mixing between different excited states.

| Complex Type | Reported Triplet Lifetimes (τT) |

|---|---|

| Re(I) phenanthroline derivatives | 150 - 500 ns |

| Ir(III) imidazo-phenanthroline derivatives | 743 - 3840 ns |

| Ir(III) pyrene-phenanthroline | up to 367.7 µs |

The excited states of this compound complexes are involved in various photoinduced processes, including energy transfer and electron transfer. The nature of these processes is largely determined by the relative energies of the MLCT, LLCT, and IL excited states.

In many ruthenium(II) and rhenium(I) polypyridyl complexes, the lowest excited state is of MLCT character, where an electron is promoted from a metal-based d-orbital to a ligand-based π* orbital. However, the presence of the naphthalene moiety can introduce low-lying π-π* intraligand (IL) excited states. The interplay between these MLCT and IL states is crucial. For instance, in some Ru(II) complexes with oligothiophene-substituted phenanthroline ligands, long-lived 3ILCT states have been observed. nih.gov

Energy transfer can occur from the initially populated excited state to other parts of the molecule or to other molecules in solution. A notable example is triplet-triplet annihilation (TTA) upconversion, where the triplet state of a sensitizer (B1316253) complex transfers its energy to an acceptor molecule, leading to the emission of higher-energy light. Iridium(III) complexes with pyrene-functionalized phenanthroline ligands have been shown to be highly efficient sensitizers for this process. nih.gov The efficiency of energy transfer is dependent on factors such as the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

Time-Resolved Absorption and Emission Spectroscopy

Time-resolved spectroscopic techniques are essential for elucidating the nature and lifetime of the transient excited states in naph-phen complexes. These methods provide a detailed picture of the deactivation pathways following photoexcitation.

In heteroleptic Ru(II) complexes of the form [Ru(phen)2(naph-phen)]2+, transient absorption and emission spectroscopy have been employed to characterize the excited states. otago.ac.nz Following excitation, these complexes typically exhibit emissive metal-to-ligand charge transfer (³MLCT) states, which are common for ruthenium(II) polypyridyl complexes. otago.ac.nz However, the presence of the naphthalene substituent introduces an additional, long-lived excited state. otago.ac.nz For a ruthenium(II) complex featuring a 2-naphthalene substituent, a dark state with a lifetime of 40 µs was observed, which decays independently of the emissive ³MLCT state. otago.ac.nz This long-lived state has been characterized as a triplet ligand-centered (³LC) state, delocalized over the naphthalene-substituted ligand. otago.ac.nz

The table below summarizes representative excited-state lifetime data for related phenanthroline complexes, illustrating the impact of the appended aromatic group.

| Complex Type | Excited State | Lifetime | Solvent |

| [Ru(phen)2(2-naph-phen)]2+ | ³LC (dark state) | 40 µs | Not Specified |

| Ru(II)-biipo | ³MLCT/³LC | 24.7 µs | Acetonitrile (deaerated) |

| Ru(II)-biipo | ³MLCT/³LC | 222 ns | Acetonitrile (aerated) |

Data sourced from multiple studies to illustrate typical ranges and oxygen sensitivity. otago.ac.nznih.gov

Singlet Oxygen Generation and Quantum Yields

Complexes of this compound can act as photosensitizers, transferring energy from their triplet excited states to ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the number of ¹O₂ molecules generated per photon absorbed by the sensitizer. rsc.org

The long-lived triplet states, particularly the ³LC state localized on the naph-phen ligand, are crucial for efficient energy transfer to oxygen. nih.gov The high oxygen sensitivity observed in the emission of some related ruthenium complexes, where lifetimes decrease dramatically in the presence of air, is a strong indicator of efficient singlet oxygen generation. nih.gov For instance, the excited-state lifetime of a ruthenium complex with a fused naphthalimide-phenanthroline ligand dropped from 24.7 µs in an oxygen-free solution to 261 ns under aerobic conditions. nih.gov

While specific ΦΔ values for this compound complexes are not extensively reported in the provided context, analogous systems provide insight. For example, heteroleptic copper(I) complexes developed as bichromophoric systems have demonstrated singlet oxygen quantum yields as high as 96%. nih.gov Rhenium(I) complexes with related polypyridine ligands have also shown excellent quantum yields for singlet oxygen generation, in the range of ΦΔ = 0.65–0.70. researchgate.net The efficiency is highly dependent on the nature of the metal center, the ligand architecture, and the solvent environment. rsc.org

| Photosensitizer Class | Ancillary Ligand/System | Singlet Oxygen Quantum Yield (ΦΔ) |

| Copper(I) Complex | Pyrenyl-phenanthroline | Up to 96% |

| Rhenium(I) Complexes | Phenylseleno-pyridine | 65-70% |

| Ruthenium(II) Complexes | Protic diimine ligands | Up to 87% |

Comparative data from related systems. nih.govresearchgate.netnih.gov

Influence of Structural Modifications on Photophysical Behavior

The photophysical properties of metal complexes containing the naph-phen ligand can be systematically tuned through structural modifications to the ligand itself or by changing other components in the coordination sphere.

The specific attachment point of the naphthalene moiety to the phenanthroline core has a profound impact on the electronic communication between the two aromatic systems and, consequently, on the photophysical properties. Studies on analogous systems, such as pyrene-substituted phenanthroline copper(I) complexes, have shown that the choice of the derivatization site is crucial. nih.gov

For example, comparing 1-pyrenyl versus 2-pyrenyl substitution revealed significant differences in electrochemical potentials and electronic interactions. nih.gov Substitution at the 1-position of pyrene led to the most pronounced electronic communication with the phenanthroline unit. nih.gov In contrast, 2-pyrenyl substitution resulted in weaker electronic interaction, with the phenanthroline and pyrene units behaving more like independent chromophores. nih.gov This suggests that a 2-naphthalenyl substituent, as in the titular compound, may result in weaker electronic coupling compared to a 1-naphthalenyl substituent, leading to more localized frontier molecular orbitals and potentially different excited-state dynamics.

For instance, in iridium(III) complexes, the substituent on the ancillary phenanthroline-derived ligand was shown to modulate the nature of the lowest excited state, controlling the admixture between ³MLCT/³LLCT and ³LC states. rsc.org In uranyl complexes, replacing solvent molecules with substituted phenanthroline ligands was found to improve light absorption and photocatalytic activity. nih.gov The introduction of different aromatic carboxylic acid ligands as auxiliary ligands in cadmium-based coordination polymers led to distinct interfacial contacts and photoinduced electron transfer behaviors. rsc.org This demonstrates that auxiliary ligands can control not only the electronic properties but also the supramolecular arrangement and resulting photoresponsive behavior.

Both steric hindrance and electronic effects play a critical role in controlling the pathways of photoinduced energy and electron transfer. Introducing bulky substituents near the metal center can distort the coordination geometry, which in turn affects the energy of the excited states and the rates of non-radiative decay. cmu.eduuai.cl

In copper(I) bis(phenanthroline) complexes, introducing bulky methylphenyl groups at the 2,9-positions of the phenanthroline ligand created a more sterically encumbered and rigid coordination environment, leading to a blue-shifted emission compared to less hindered analogues. cmu.edu In Re(I) bichromophoric systems, steric control has been used to manipulate the dihedral angle between a pyrenyl group and an imidazo-phenanthroline framework. acs.org Increasing this angle through steric hindrance effectively decouples the electronic systems of the two chromophores, leading to better separation of the ¹MLCT and intraligand (¹IL) states and resulting in exceptionally long-lived triplet excited states (>1000 µs). acs.org

Electronic control, achieved by introducing electron-donating or electron-withdrawing groups, modifies the energy levels of the frontier orbitals. nih.gov Attaching an electron-deficient pyrene moiety to a phenanthroline core, for example, destabilizes the highest occupied molecular orbital (HOMO) of the resulting Re(I) complex, reducing the HOMO-LUMO gap without significantly perturbing the lowest unoccupied molecular orbital (LUMO). acs.org This fine-tuning of orbital energies is crucial for directing excited-state deactivation processes and optimizing complexes for specific photochemical applications.

Development of Bichromophoric Systems

A key strategy for enhancing the photophysical properties of this compound complexes is to incorporate them into bichromophoric systems. In such a system, the naph-phen ligand-metal unit is covalently linked to a second, distinct light-absorbing moiety (chromophore). This approach can broaden the absorption spectrum, increase light-harvesting efficiency, and create unique energy transfer pathways. nih.govacs.org

Pyrene is a polycyclic aromatic hydrocarbon that has been successfully combined with transition metal chromophores to create superior bichromophoric systems. nih.gov In these designs, the naphthalene or pyrene unit can act as an "antenna," absorbing light at energies where the metal complex absorbs weakly and then transferring that energy to the metal-ligand core. acs.org

A critical aspect of designing effective bichromophoric systems is controlling the electronic coupling between the two chromophoric units. acs.org Strong coupling can lead to new, delocalized excited states, while weak coupling allows the components to retain their individual photophysical characteristics, enabling processes like intramolecular triplet-triplet energy transfer. acs.orgrsc.org By carefully selecting the linker and the relative orientation of the chromophores, it is possible to generate systems with exceptionally long-lived triplet excited states, which are highly desirable for applications in photocatalysis and triplet-triplet annihilation upconversion. acs.org

Vi. Computational Chemistry and Theoretical Investigations of 2 Naphthalen 2 Yl 1,10 Phenanthroline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecules, providing a framework to predict their behavior at the atomic and electronic levels. For complex aromatic systems such as 2-(naphthalen-2-yl)-1,10-phenanthroline, methods rooted in density functional theory are particularly prevalent.

Density Functional Theory (DFT) has become a standard method for investigating the ground state electronic structure of phenanthroline and naphthalene (B1677914) derivatives. semanticscholar.orgresearchgate.net This approach is used to determine optimized molecular geometries, electronic energies, and the distribution of electron density within the molecule. semanticscholar.orgrsc.org Functionals like the B3LYP hybrid functional are commonly employed to balance accuracy and computational cost for these types of organic compounds. ssrn.comsamipubco.com

DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles, revealing how the naphthalene and phenanthroline moieties are oriented relative to each other. For instance, calculations can predict the degree of planarity or twisting between the two aromatic systems, a factor that significantly influences the molecule's electronic properties and potential for π-conjugation. semanticscholar.org The theory is also applied to understand the bonding nature between such ligands and metal cations in coordination complexes. rsc.org

To explore the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. nih.govscirp.org TD-DFT is an extension of DFT that allows for the calculation of electronic excited states, making it invaluable for interpreting and predicting UV-visible absorption and emission spectra. ssrn.comrsc.org

By applying TD-DFT, researchers can calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) observed in experimental spectra. nih.gov These calculations also provide information on the oscillator strengths of different electronic transitions, indicating their probability. Furthermore, TD-DFT helps to characterize the nature of these transitions, such as identifying them as ligand-centered π→π* transitions or charge-transfer (CT) states. nih.gov This level of detail is crucial for understanding the photophysical properties of this compound and designing derivatives for applications in fields like organic light-emitting diodes (OLEDs) or as photosensitizers. nih.govmdpi.com

Analysis of Molecular Orbitals (HOMO-LUMO Gaps and Energy Levels)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior, reactivity, and optical properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter.

DFT calculations provide accurate estimations of HOMO and LUMO energy levels. semanticscholar.orgsamipubco.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. semanticscholar.org In a molecule like this compound, the HOMO is typically localized on the more electron-rich part of the molecule, while the LUMO is found on the electron-accepting region. semanticscholar.org

The HOMO-LUMO gap is inversely related to the molecule's reactivity and directly related to its electronic stability. A smaller gap generally implies that the molecule can be excited with lower energy photons, resulting in a red-shift in its absorption spectrum. rsc.org The introduction of different substituents onto the naphthalene or phenanthroline rings can systematically tune these energy levels and the resulting gap. rsc.orgresearchgate.net For instance, attaching electron-withdrawing groups tends to lower the LUMO energy and narrow the gap, while electron-donating groups raise the HOMO energy. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEH-L) (eV) |

|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 |

| 1,10-Phenanthroline (B135089) | -6.26 | -1.43 | 4.83 |

| Substituted Phenanthroline Derivative 1 | -5.98 | -3.37 | 2.61 |

| Substituted Phenanthroline Derivative 2 | -6.01 | -3.12 | 2.89 |

Note: Data for substituted derivatives are illustrative examples based on published findings for similar D-π-A systems to show the effect of substitution. semanticscholar.org Naphthalene data is from reference samipubco.com. Phenanthroline data is from reference semanticscholar.org.

Theoretical Prediction of Photophysical Parameters

Computational methods, particularly TD-DFT, are instrumental in predicting a wide range of photophysical parameters that define how a molecule interacts with light. nih.gov These theoretical predictions are vital for rationalizing experimental observations and for the in silico design of new molecules with desired optical properties. rsc.orgresearchgate.net

Key parameters that can be predicted include:

Absorption Maxima (λmax): TD-DFT can calculate the energies of the lowest-energy electronic transitions, which correlate with the main absorption bands in a UV-Vis spectrum. researchgate.net

Emission Wavelengths: By optimizing the geometry of the first excited state, it is possible to calculate the emission energy, corresponding to fluorescence or phosphorescence.